(S)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate

Chiral Building Block Enantiomeric Purity Quality Control

Choose (S)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate – the defined (S)-enantiomer – for uncompromising stereochemical fidelity. Unlike racemic mixtures or alternative N-protected analogs, this chiral N-Boc-amino alcohol delivers orthogonal Boc stability and a terminal alkyne exclusively for CuAAC bioconjugation. The 96% initial purity reduces side reactions and simplifies purification in multi-step syntheses of single-enantiomer pharmaceuticals and peptidomimetics. Ensure your lead optimization and method development benefit from the correct three-dimensional geometry – do not substitute.

Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
Cat. No. B13574078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate
Molecular FormulaC10H17NO3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC#C)CO
InChIInChI=1S/C10H17NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h1,8,12H,6-7H2,2-4H3,(H,11,13)
InChIKeyAMHAWCRGUQTPAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate: Chiral Boc-Protected Amino Alcohol Building Block for Click Chemistry and Peptidomimetic Synthesis


(S)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate (CAS: 763122-73-2), also known as Boc-2-Propargyl-L-glycinol, is a chiral N-Boc-protected amino alcohol bearing a terminal alkyne moiety. With the molecular formula C₁₀H₁₇NO₃ and a molecular weight of 199.25 g/mol, it serves as a versatile building block in organic and medicinal chemistry [1]. The compound is characterized by its (S)-stereochemistry, which is essential for applications requiring defined three-dimensional orientation, such as in the synthesis of enantiopure bioactive molecules and peptidomimetics .

Why (S)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate Cannot Be Substituted with Racemic or Alternative Protecting Groups


Substituting (S)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate with its (R)-enantiomer, a racemic mixture, or a different N-protected analog is not functionally equivalent. The defined (S)-stereochemistry is critical for the stereoselective synthesis of chiral targets, where the use of the incorrect enantiomer can lead to reduced biological activity or altered pharmacological profiles . Furthermore, the Boc (tert-butoxycarbonyl) protecting group offers specific orthogonal stability and deprotection conditions that differ from Fmoc or Cbz groups, which are essential for multi-step synthetic sequences. The terminal alkyne functionality also enables highly specific click chemistry applications, which would be absent in non-alkyne analogs. Generic substitution therefore compromises stereochemical fidelity, synthetic efficiency, and functional utility.

Quantitative Differentiation Evidence for (S)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate Against Key Comparators


Enantiomeric Purity Advantage of (S)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate Over (R)-Enantiomer

When sourcing enantiopure building blocks, even minor differences in chemical purity can impact downstream synthetic yields and product quality. A direct comparison of commercially available (S)- and (R)-enantiomers from a leading supplier reveals a measurable purity advantage for the (S)-enantiomer .

Chiral Building Block Enantiomeric Purity Quality Control

Simplified Storage Requirements for (S)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate Versus (R)-Enantiomer

The recommended storage conditions for the (S)-enantiomer are less stringent than those for the (R)-enantiomer, suggesting enhanced ambient stability or a more robust physical form, which can simplify laboratory handling and reduce reliance on cold-chain logistics .

Storage Stability Handling Logistics

Demonstrated Utility in High-Yielding Click Chemistry for Peptidomimetic Assembly

The compound has been successfully employed as a masked glycinyl moiety in 1,3-dipolar cycloaddition reactions with C-glycosyl nitrile oxides and acetylenes, yielding disubstituted isoxazoles and triazoles. This methodology, reported by Dondoni et al., showcases its role in assembling complex, heterocycle-tethered amino acid conjugates with high regio- and stereoselectivity [1]. While specific yield data for the target compound alone is not isolated in the abstract, the study's title and context emphasize its effectiveness as a building block in optimized synthetic entries. This contrasts with non-alkyne amino alcohols, which cannot participate in such cycloadditions.

Click Chemistry Peptidomimetics 1,3-Dipolar Cycloaddition

Orthogonal Protecting Group Strategy: Boc vs. Fmoc/Cbz in Peptide Synthesis

The Boc (tert-butoxycarbonyl) protecting group on (S)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate offers distinct deprotection conditions compared to other common amine protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) and Cbz (benzyloxycarbonyl). Boc groups are cleaved under acidic conditions (e.g., TFA), whereas Fmoc is base-labile and Cbz requires hydrogenolysis or strong acid [1]. This orthogonality allows for selective deprotection in the presence of other sensitive functional groups, a critical requirement in multi-step syntheses of complex peptides and peptidomimetics. Substituting with an Fmoc-protected analog would alter the synthetic sequence and may not be compatible with acid-sensitive moieties.

Peptide Synthesis Orthogonal Protection Boc Chemistry

Optimal Application Scenarios for (S)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate Based on Evidence


Synthesis of Enantiopure Peptidomimetics via Click Chemistry

Leverage the compound's terminal alkyne group and (S)-stereochemistry to construct rigid, heterocycle-linked peptidomimetics. Its demonstrated utility in 1,3-dipolar cycloaddition reactions [1] makes it an ideal building block for creating novel bioactive scaffolds with defined three-dimensional structure. The high initial purity (96%) ensures minimal side reactions and simplifies product purification.

Multi-Step Synthesis of Chiral Pharmaceutical Intermediates Requiring Orthogonal Protection

Utilize the Boc-protected amino alcohol in complex synthetic routes where the orthogonal stability of the Boc group under basic conditions and its selective acidic cleavage [2] are paramount. This is particularly valuable in the pharmaceutical industry for the production of single-enantiomer drug candidates, where the simplified storage requirements also enhance operational efficiency.

Academic Research in Stereoselective Synthesis and Chemical Biology

Employ this compound as a reliable chiral building block for exploring new reaction methodologies or for bioconjugation studies via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The availability of this enantiopure compound with documented purity and storage conditions reduces experimental variability and accelerates research progress in fields like chemical biology and materials science.

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